molecular formula C21H23NO B1435269 cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one CAS No. 24876-57-1

cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one

Cat. No. B1435269
CAS RN: 24876-57-1
M. Wt: 305.4 g/mol
InChI Key: AUDMAWIPRVMITA-NHCUHLMSSA-N
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Description

Cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one (also known as BPHI) is a novel compound that has recently been studied for its potential to be used in a variety of scientific applications. BPHI has been found to possess a variety of biochemical and physiological effects that make it an attractive compound for use in laboratory experiments.

Scientific Research Applications

  • Stereochemistry and Conformational Analysis : Dugat et al. (1990) studied the stereochemistry and conformation of cis- and trans-3-ethyl hexahydrocarbazol-4-ones. They explored the mechanisms of photocyclisation reactions and the resulting stereochemistry, providing insights into the conformation of the C ring in these compounds, relevant to the family of compounds including cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one (Dugat, Gramain, & Dauphin, 1990).

  • Isomerization Studies : Kumpaty et al. (2009) conducted a study on the epimerization of cis-1,2,3-trisubstituted tetrahydro-beta-carbolines into trans isomers, shedding light on the mechanism of C(1)-N(2) bond cleavage and its influence by the electronic character of the carbon atom at C-1 (Kumpaty et al., 2009).

  • Dopamine Receptor Binding Affinity : A study by Song et al. (1999) synthesized cis- and trans-hexahydro-1H-benz[e]indoles, evaluating them for dopamine D2S and D3 receptor binding affinity. This research is significant for understanding the interaction of such compounds with dopamine receptors (Song et al., 1999).

  • Synthesis and Biological Activity : The synthesis and biological activity of certain hexahydro-1H-benz[e]indole derivatives were explored by Lin et al. (1993), focusing on their selectivity and potency as 5-HT1A receptor agonists, which is relevant for understanding the potential therapeutic applications of such compounds (Lin et al., 1993).

  • Fluorescence Properties : Arai et al. (1991) synthesized 1-phenylnaphth[1,2,3-cd]indol-6(2H)-one derivatives, investigating their fluorescence properties. This research is vital for understanding the potential use of such compounds in fluorescence-based applications (Arai et al., 1991).

  • Determination of Compound Structures : Noland et al. (1996) focused on determining the structures of various compounds obtained from the condensation of indole with acetone, which is crucial for the characterization of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one related compounds (Noland et al., 1996).

properties

IUPAC Name

(3aR,7aR)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-19-11-12-21(18-9-5-2-6-10-18)13-14-22(20(21)15-19)16-17-7-3-1-4-8-17/h1-10,20H,11-16H2/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDMAWIPRVMITA-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CCN([C@@H]2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one
Reactant of Route 2
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one
Reactant of Route 3
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one
Reactant of Route 4
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one
Reactant of Route 5
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one
Reactant of Route 6
Reactant of Route 6
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one

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